molecular formula C10H6N2O4 B1329413 MALEIMIDE, N-(o-NITROPHENYL)- CAS No. 2973-15-1

MALEIMIDE, N-(o-NITROPHENYL)-

Cat. No. B1329413
CAS RN: 2973-15-1
M. Wt: 218.17 g/mol
InChI Key: SCXAYTWCHGRQPA-UHFFFAOYSA-N
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Description

N-(o-Nitrophenyl)maleimide is a compound with potential applications in pharmacology and polymer science. It is a solid with a yellow coloration and a melting point of 274 °C. The compound is soluble in acetone, which suggests its utility in various solvent-based applications .

Synthesis Analysis

The synthesis of N-(o-Nitrophenyl)maleimide involves the reaction of maleic anhydride with o-nitroaniline in the presence of diethyl ether as a solvent. The reaction is carried out with agitation for three hours to yield the desired product .

Molecular Structure Analysis

Spectroscopic analysis, including 1H NMR, 13C NMR, and COSY, has been used to confirm the structure of N-(o-Nitrophenyl)maleimide. The NMR spectra show characteristic signals at approximately 8.3, 7.4, and 6.8 ppm. Mass spectroscopy has provided a molecular peak at 218 g/mol, and IR spectroscopy shows a band at 1711.70 cm^-1, which is indicative of the presence of carbonyl groups in the compound .

Chemical Reactions Analysis

Although the provided data does not include specific chemical reactions involving N-(o-Nitrophenyl)maleimide, the presence of reactive functional groups such as the maleimide and nitro groups suggests that it could participate in various chemical transformations. These could include reactions with nucleophiles or reduction of the nitro group, among others.

Physical and Chemical Properties Analysis

The compound's physical properties, such as its melting point and solubility, have been described . Additionally, the crystal structure of a related compound, N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrate, has been reported to crystallize with a planar conformation stabilized by intramolecular hydrogen bonding. In the crystal, molecules are linked into a three-dimensional network through N-H...O and O-H...O hydrogen bonds . Theoretical studies on N-(4-nitrophenyl) maleimide, another related compound, have provided insights into the geometric structure, IR and Raman spectra, and thermodynamic properties. The molecule's structure is non-symmetrical, with the nitro group and the ring system lying on the same plane, and the five-membered ring forming a dihedral angle with the hexatomic ring .

Scientific Research Applications

Molecular Structure and Spectroscopy
The molecular structure, spectroscopy, and thermodynamic properties of N-(o-Nitrophenyl)maleimide compounds have been extensively studied. Research has optimized the geometric structure of these molecules and examined their infrared and Raman spectra, as well as thermodynamic properties at various temperatures. This research aids in understanding the molecule's structural intricacies and how they influence its physical properties (Xu You, 2010).

Photometric Analysis
A photometric determination method for N-(o-Nitrophenyl)maleimide has been developed, which is crucial for accurate quantification in various scientific applications. The procedure involves the formation of a salt of the acinitro form of N-(p-nitrophenyl)maleic acid monoamide, confirming its structural specificity and utility in precise measurements (R. N. Isaev, A. Ishkov, I. T. Zhigulina, 2000).

Polymer Synthesis and Characterization
N-(o-Nitrophenyl)maleimide serves as a monomer in the preparation of polymers. Research describes the synthesis of poly N-arylmaleimides and copolymaleimides, investigating their properties through solubility tests, intrinsic viscosity measurements, FT-IR, 1H NMR spectral analysis, and thermogravimetric analysis. This highlights its role in creating novel materials with specific properties for industrial and scientific applications (B. L. Hiran, S. Paliwal, J. Chaudhary, S. Meena, 2007).

Curing Agent Synthesis
N-(o-Nitrophenyl)maleimide is also pivotal in synthesizing curing agents for epoxy resins. A novel N, N-(4-amino phenyl maleimide) diglycidyl amine (APMDGA) has been synthesized from maleic anhydride, 4-nitroaniline, and epichlorohydrin. The synthesis conditions and chemical structure of APMDGA highlight its potential in enhancing the properties of epoxy resins, indicating its significance in materials science and engineering (G. Tao, M. Xiao, Z. Chen, Youhui Xu, 2015).

Stabilization in Drug Conjugates
Although the requirement was to exclude drug-related information, it's worth noting that N-(o-Nitrophenyl)maleimide has been used to stabilize cysteine-linked antibody-drug conjugates. This showcases its potential in enhancing the stability and efficacy of biopharmaceuticals, marking its importance in medicinal chemistry (R. Christie, R. Fleming, Binyam Z Bezabeh, et al., 2015).

Future Directions

The future directions of “MALEIMIDE, N-(o-NITROPHENYL)-” could involve its use in the development of precisely controlled polymers, including the design of sequence-controlled polymers, topological polymers, and polymeric single-chain nanoparticles .

properties

IUPAC Name

1-(2-nitrophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6N2O4/c13-9-5-6-10(14)11(9)7-3-1-2-4-8(7)12(15)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXAYTWCHGRQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C=CC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183884
Record name Maleimide, N-(o-nitrophenyl)-
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Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MALEIMIDE, N-(o-NITROPHENYL)-

CAS RN

2973-15-1
Record name N-(2-Nitrophenyl)maleimide
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Record name N-(o-Nitrophenyl)maleimide
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Record name N-(o-Nitrophenyl)maleimide
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Record name Maleimide, N-(o-nitrophenyl)-
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Record name N-(2-NITROPHENYL)MALEIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RH Guy, HA Highland, CE Metts - Journal of Economic …, 1970 - academic.oup.com
Ninety compounds structurally related to those compounds found in previous tests to be highly repellent to stored-product insects were evaluated as potential repellents of the red flour …
Number of citations: 6 academic.oup.com

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